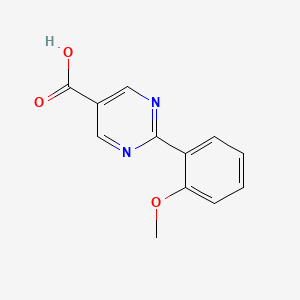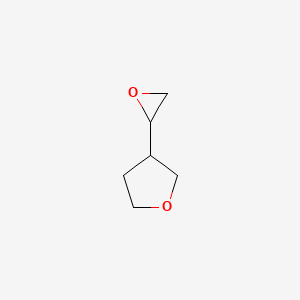
4-Chloro-5-fluoro-2-iodophenol
Übersicht
Beschreibung
“4-Chloro-5-fluoro-2-iodophenol” is a chemical compound with the molecular formula C6H3ClFIO . It has a molecular weight of 272.44 .
Molecular Structure Analysis
The molecular structure of “4-Chloro-5-fluoro-2-iodophenol” consists of a phenol group with chlorine, fluorine, and iodine substituents . The exact positions of these substituents can influence the properties of the molecule.Physical And Chemical Properties Analysis
“4-Chloro-5-fluoro-2-iodophenol” is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
1. Molecular Interactions and Structural Analysis
A study by Shukla et al. (2014) focused on synthesizing and characterizing biologically active 1,2,4-triazole derivatives, examining intermolecular interactions like C–H⋯π and C–H⋯X interactions. This research provides insights into molecular interactions involving halogenated compounds similar to 4-Chloro-5-fluoro-2-iodophenol.
2. Copolymerization and Material Properties
A novel approach to synthesizing halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates and their copolymerization with styrene is detailed in a study by Savittieri et al. (2022). This research is relevant to 4-Chloro-5-fluoro-2-iodophenol due to the similar halogenated structure and its potential in material science.
3. Environmental Degradation Studies
Research by Häggblom and Young (1995) explored the anaerobic degradation of halogenated phenols, including 4-iodophenol, by sulfate-reducing consortia. This study provides insight into the environmental behavior of compounds like 4-Chloro-5-fluoro-2-iodophenol.
4. Analytical Chemistry Applications
Tront and Saunders (2007) investigated the fate of halogenated phenols in plants using NMR techniques, including the study of 4-chloro-2-fluorophenol and its metabolites. This research, detailed in their paper, can be found here. The methods and findings are applicable to the analysis of 4-Chloro-5-fluoro-2-iodophenol in environmental samples.
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It’s worth noting that halogenated phenols are often used in the synthesis of various pharmaceuticals and bioactive compounds, suggesting a wide range of potential targets .
Mode of Action
For instance, they are often used as reagents in Suzuki–Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
Biochemical Pathways
Given its potential use in the synthesis of various bioactive compounds, it’s plausible that it could indirectly influence a variety of biochemical pathways depending on the specific compound it’s used to synthesize .
Pharmacokinetics
It’s known that the pharmacokinetic properties of halogenated phenols can be influenced by factors such as their degree of halogenation and the position of the halogen atoms .
Result of Action
As a halogenated phenol, it’s likely to be involved in the synthesis of various bioactive compounds, potentially leading to a wide range of effects depending on the specific compound synthesized .
Action Environment
The action, efficacy, and stability of 4-Chloro-5-fluoro-2-iodophenol can be influenced by various environmental factors. For instance, its reactivity in chemical reactions such as Suzuki–Miyaura cross-coupling can be affected by factors such as temperature, solvent, and the presence of a catalyst .
Eigenschaften
IUPAC Name |
4-chloro-5-fluoro-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIBHSJYZKHWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-2-iodophenol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Difluoro-[1,4]oxazepane hydrochloride](/img/structure/B1428322.png)
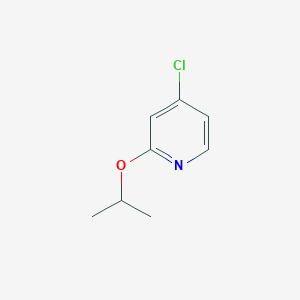

![Bis[trichloro(~13~C)methyl] (~13~C)carbonate](/img/structure/B1428329.png)


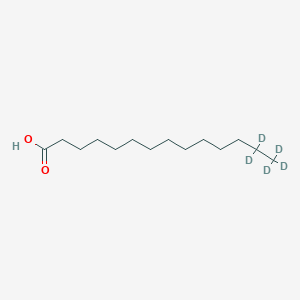
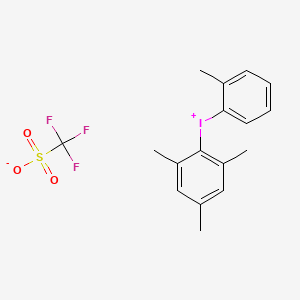
![N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate](/img/structure/B1428334.png)
![6-Oxa-9-Aza-Spiro[4.5]Decane-2,9-Dicarboxylic Acid 9-Tert-Butyl Ester](/img/structure/B1428336.png)

![1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1428342.png)
